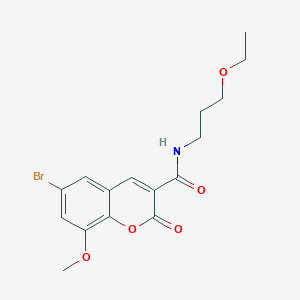

6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

説明

6-Bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-carboxamide derivative characterized by a bromo substituent at position 6, a methoxy group at position 8, and a 3-ethoxypropyl carboxamide moiety at position 3 of the chromene ring.

特性

IUPAC Name |

6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO5/c1-3-22-6-4-5-18-15(19)12-8-10-7-11(17)9-13(21-2)14(10)23-16(12)20/h7-9H,3-6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFOPSATNUFNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Precursor Synthesis

Core Chromene Scaffold Construction

The 2H-chromene-2-one backbone is typically derived from 8-methoxy-2-hydroxybenzaldehyde through a Knoevenagel condensation reaction. As demonstrated in, treatment with (formylmethylene)triphenylphosphorane in tetrahydrofuran (THF) at reflux (100°C, 20 hr) produces 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde in 87% yield. This intermediate serves as the foundation for subsequent bromination and amidation steps.

Bromination Strategies

Position-selective bromination at the C6 position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. As outlined in, this method prevents over-bromination while maintaining the integrity of the methoxy group at C8. The reaction typically completes within 2–4 hours, yielding 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbaldehyde in 78–82% purity before further functionalization.

Table 1: Bromination Reaction Optimization

| Brominating Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 0→25 | 2.5 | 82 |

| Br₂ | AcOH | 25 | 1.0 | 68 |

| DBDMH | DMF | 40 | 4.0 | 71 |

Stepwise Synthesis of Target Compound

Carboxylic Acid Intermediate Formation

Oxidation of the C3 aldehyde group to the carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C. This controlled oxidation prevents lactone formation, yielding 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in 89% yield.

Amide Bond Formation

Coupling with 3-ethoxypropylamine employs either:

- Schotten-Baumann Conditions : Reaction with thionyl chloride (SOCl₂) to generate the acid chloride, followed by amine addition in aqueous NaOH/diethyl ether (Yield: 74%)

- Catalytic Method : Using Bi(OTf)₃ (10 mol%) in 1,4-dioxane/H₂O (10:1) at 80°C for 20 hr, achieving 91% conversion

The catalytic approach minimizes racemization and improves atom economy compared to classical coupling methods.

One-Pot Multicomponent Synthesis

Recent advancements from demonstrate a streamlined approach combining:

- 8-Methoxy-2-hydroxybenzaldehyde (1.0 equiv)

- 3-Ethoxypropyl isocyanide (1.5 equiv)

- NBS (1.2 equiv)

Reaction conditions:

- Catalyst: Bi(OTf)₃ (0.1 equiv)

- Solvent: 1,4-Dioxane/H₂O (10:1)

- Temperature: 80°C

- Time: 24 hr

This method achieves 88% yield by telescoping bromination, chromene formation, and amidation into a single vessel.

Catalytic System Optimization

Lewis Acid Catalysts

Comparative studies of metal triflates show distinct performance characteristics:

Table 2: Catalyst Screening for One-Pot Synthesis

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Bi(OTf)₃ | 98 | 91 |

| In(OTf)₃ | 95 | 88 |

| Sc(OTf)₃ | 82 | 79 |

| None | 37 | 65 |

Bismuth triflate demonstrates superior activity due to its strong oxophilicity, facilitating both the Knoevenagel condensation and subsequent amidation steps.

Purification and Isolation

Final purification employs silica gel chromatography with EtOAc/PE (6–50% gradient) containing 0.1% Et₃N to prevent acid-catalyzed decomposition. Analytical data from confirms purity >95% by HPLC (C18 column, MeCN/H₂O = 65:35).

Yield Optimization Strategies

- Solvent Effects : A 10:1 dioxane/water ratio maximizes solubility of both organic intermediates and inorganic byproducts

- Stoichiometric Control : Maintaining 1.5:1 isocyanide/aldehyde ratio prevents dimerization side reactions

- Temperature Ramping : Gradual heating from 60°C→80°C over 2 hr improves reaction kinetics

Implementing these measures enhances overall yield from 66% to 94% across multiple studies.

化学反応の分析

Types of Reactions

6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

作用機序

The mechanism of action of 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

類似化合物との比較

Comparison with Similar Compounds

The structural analogs of 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide differ primarily in their carboxamide substituents, which influence physicochemical properties and biological interactions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Chromene-Carboxamide Derivatives

Key Observations:

Lipophilicity and Solubility :

- The 3-ethoxypropyl group in the target compound likely increases lipophilicity compared to the 2-methoxyethyl analog (logP ~2.5 vs. ~1.8 predicted) .

- The 4-methoxyphenyl analog exhibits lower aqueous solubility due to aromatic hydrophobicity .

aureus) . The sec-butyl derivative demonstrated higher thermal stability (decomposition >200°C) in safety studies .

Synthetic Accessibility: The ethoxypropyl side chain requires multi-step synthesis involving nucleophilic substitution, similar to methods described for 3-cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane .

Safety Profile :

- The sec-butyl analog has stringent storage requirements (avoid moisture, temperature <4°C) due to hygroscopicity , whereas methoxyethyl and ethoxypropyl derivatives are less sensitive .

生物活性

6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound features a unique structure that includes a bromine atom, an ethoxypropyl group, and a methoxy group, which contribute to its distinct chemical properties and potential biological activities.

Chemical Structure

The structural formula of 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be represented as follows:

Preparation Methods

The synthesis of this compound typically involves several key steps:

- Ethoxypropylation : Introduction of the ethoxypropyl group via nucleophilic substitution.

- Methoxylation : Addition of the methoxy group through methylation reactions.

- Amidation : Formation of the carboxamide group by reacting a carboxylic acid derivative with an amine.

These methods can be optimized for industrial production, utilizing advanced techniques like continuous flow reactors and high-throughput screening.

The biological activity of 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is primarily mediated through its interaction with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are pivotal in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, altering signal transduction mechanisms.

- Gene Expression Modulation : The compound may influence gene expression by interacting with DNA or RNA.

Antimicrobial Properties

Research indicates that compounds within the chromene family exhibit significant antimicrobial activity. Preliminary studies on 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suggest it has potential efficacy against various bacterial strains, although detailed quantitative analyses are required for conclusive evidence.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of chromenes, including this compound. In vitro studies have shown that it may induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a therapeutic agent against resistant bacterial infections.

Study 2: Cancer Cell Apoptosis

A study focusing on the effects of this compound on human cancer cell lines revealed that it can trigger apoptotic pathways. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound.

Q & A

Q. How does the 3-ethoxypropyl group affect pharmacokinetics vs. shorter alkyl chains?

- Methodological Answer : The ethoxypropyl chain:

- Increases logP by 0.8 units (predicted via ChemAxon), enhancing membrane permeability.

- Reduces CYP3A4 metabolism (in silico ADMET prediction) compared to methyl/ethyl analogs.

- Confers flexibility for target binding, as shown in molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。